(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone
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Overview
Description
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C12H11F4NOS and a molecular weight of 293.28 g/mol . This compound features a phenyl ring substituted with fluoro and trifluoromethyl groups, as well as a thiomorpholino group attached to a methanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiomorpholino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone: The presence of a methyl group in this compound can influence its steric and electronic properties, leading to different chemical and biological behaviors.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11F4NOS |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H11F4NOS/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 |
InChI Key |
QUFCOLLGBAJIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
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